sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate
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Overview
Description
Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclohexane ring, with a sulfinate group also present
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate typically involves the protection of the amino group with a Boc group, followed by the introduction of the sulfinate group. One common method involves the reaction of cyclohexane-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with a sulfinating agent, such as sodium sulfinate, under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Trifluoroacetic acid (TFA), hydrochloric acid.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfonate.
Reduction: (1S,2R)-2-amino-cyclohexane-1-sulfinate.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate involves its interactions with various molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional groups. The sulfinate group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Sodium (1S,2R)-2-amino-cyclohexane-1-sulfinate: Lacks the Boc protecting group, making it more reactive.
Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfonate: An oxidized form of the compound with a sulfonate group instead of a sulfinate group.
Uniqueness
Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is unique due to the presence of both the Boc protecting group and the sulfinate group, which confer specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C11H20NNaO4S |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
sodium;(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate |
InChI |
InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17(14)15;/h8-9H,4-7H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1/t8-,9+;/m1./s1 |
InChI Key |
FBMSFKQJWAEWLG-RJUBDTSPSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1S(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1S(=O)[O-].[Na+] |
Origin of Product |
United States |
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